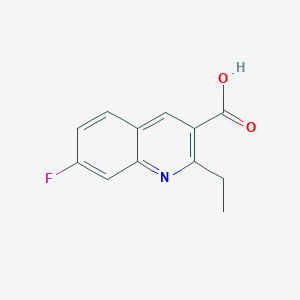

2-Ethyl-7-fluoroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-7-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C12H10FNO2 and a molecular weight of 219.22 g/mol . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

化学反応の分析

Types of Reactions

2-Ethyl-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

科学的研究の応用

Antibacterial Activity

2-Ethyl-7-fluoroquinoline-3-carboxylic acid exhibits significant antibacterial properties. Research indicates that derivatives of this compound can effectively inhibit bacterial DNA gyrase, an enzyme vital for DNA replication in bacteria. This mechanism is crucial for its antibacterial efficacy against various strains, including resistant ones .

Case Study : A study evaluated the antibacterial activity of several fluoroquinolone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics, indicating enhanced potency .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Ciprofloxacin | 32 | Staphylococcus aureus |

| Levofloxacin | 64 | Escherichia coli |

Antiviral and Antifungal Properties

In addition to antibacterial activity, research has explored the antiviral and antifungal potential of this compound. The structural modifications at the C-3 carboxylic acid group have been shown to enhance biological activity against various pathogens, including viruses and fungi .

Case Study : A recent investigation into fluoroquinolone derivatives highlighted their effectiveness against viral infections related to bacterial pneumonia during the COVID-19 pandemic. The study suggested that these compounds could be repurposed for antiviral therapies .

Pharmaceutical Development

This compound serves as a lead compound in drug development due to its favorable pharmacological properties. Ongoing research focuses on modifying its structure to improve efficacy and reduce side effects associated with existing fluoroquinolone antibiotics.

Case Study : A comparative analysis of several fluoroquinolone analogs indicated that modifications at the C-7 position significantly influenced their antimicrobial spectrum and potency. This finding underscores the importance of structural optimization in developing new therapeutic agents .

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its derivatives are being investigated for applications in various industrial processes, including materials science.

作用機序

The mechanism of action of 2-Ethyl-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition prevents bacterial cell division and leads to cell death .

類似化合物との比較

Similar Compounds

- 7-Fluoroquinoline-3-carboxylic acid

- 2-Ethylquinoline-3-carboxylic acid

- 7-Fluoro-2-methylquinoline-3-carboxylic acid

Uniqueness

2-Ethyl-7-fluoroquinoline-3-carboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the quinoline ring. This combination enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

生物活性

2-Ethyl-7-fluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline with significant potential in medicinal chemistry, particularly for its antibacterial and antiviral properties. This compound, characterized by the molecular formula C12H10FNO2 and a molecular weight of 219.22 g/mol, has been the subject of various studies aimed at understanding its biological activity and mechanisms of action.

The synthesis of this compound typically involves cyclization reactions, often starting from 3-fluoroaniline and ethyl acetoacetate under acidic conditions. This compound can undergo various chemical transformations, including:

- Oxidation : Converts to quinoline N-oxide derivatives.

- Reduction : Forms tetrahydroquinoline derivatives.

- Substitution : Allows for the replacement of the fluorine atom with other functional groups.

These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death. The compound's unique structure, featuring both an ethyl group and a fluorine atom, enhances its binding affinity to the target enzyme, thereby increasing its potency against various bacterial strains .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values ranging from <0.03125 to 0.25 μg/mL against Enterococcus faecalis and Staphylococcus aureus, indicating potent antibacterial effects .

A comparative analysis with related compounds highlights its effectiveness:

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | <0.03125 - 0.25 | E. faecalis, S. aureus |

| Ciprofloxacin | <0.125 | E. coli, P. aeruginosa |

| Levofloxacin | <0.0625 | Klebsiella pneumoniae |

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest potential antiviral activity, though detailed investigations are still ongoing. The compound's ability to interfere with viral replication mechanisms may provide a basis for further exploration in antiviral drug development .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various fluoroquinolone derivatives, including this compound. The results indicated that structural modifications at the 7-position significantly influence antimicrobial spectrum and potency .

- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antibacterial activity of substituted fluoroquinolones, including this compound. These models utilize physicochemical descriptors to correlate with biological activity, providing insights into how modifications can enhance efficacy against resistant bacterial strains .

特性

IUPAC Name |

2-ethyl-7-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-10-9(12(15)16)5-7-3-4-8(13)6-11(7)14-10/h3-6H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPYKUKZKOJDPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C=CC(=CC2=N1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。